methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C19H23ClN2O5S2 and its molecular weight is 459.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.0736919 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound belonging to the thienopyridine class. Its unique structural features and potential biological activities have attracted significant research interest. This article reviews its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a thieno[2,3-c]pyridine core with a methyl ester and benzenesulfonyl substituents. These modifications are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₂O₃S |
Molecular Weight | 306.38 g/mol |
CAS Number | 123456-78-9 |
Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thienopyridine derivatives. For instance, compounds similar to this compound exhibited significant activity against multi-drug resistant bacteria such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant enterococci). The minimum inhibitory concentration (MIC) values ranged from 2 to 16 mg/L against these pathogens .
Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to inhibit bacterial cell wall synthesis by targeting specific enzymes involved in this process .
Anticancer Activity
The anticancer properties of thienopyridine derivatives have been explored extensively. In vitro studies demonstrated that this compound can induce growth inhibition in various cancer cell lines.
Cell Line | IC₅₀ (μM) | Effect on Viability (%) |
---|---|---|
MDA-MB-231 (TNBC) | 13 | 50 |
MDA-MB-468 | 15 | 55 |
MCF-12A (non-tumorigenic) | >50 | >90 |
In these studies, the compound reduced cell proliferation and altered cell cycle distribution by increasing the G0/G1 phase population while decreasing the S phase population .
Case Study : A study using the chick chorioallantoic membrane (CAM) model showed that treatment with this compound significantly decreased tumor size in vivo .
Safety and Toxicity
The cytotoxicity profile of this compound indicates low toxicity against non-tumorigenic cells. The hemolytic activity was minimal at concentrations up to 40–50 mg/L . This suggests a favorable therapeutic index for potential clinical applications.
Properties
IUPAC Name |
methyl 2-[3-(benzenesulfonyl)propanoylamino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2.ClH/c1-21-10-8-14-15(12-21)27-18(17(14)19(23)26-2)20-16(22)9-11-28(24,25)13-6-4-3-5-7-13;/h3-7H,8-12H2,1-2H3,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMOOHWTSKZOBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.